molecular formula C15H16BrN3O2 B4360619 N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B4360619
M. Wt: 350.21 g/mol
InChI Key: NKJAMMCXNUKBQR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an acetylphenyl group, a bromopyrazole moiety, and a methylpropanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is synthesized through the acetylation of aniline with acetic anhydride.

    Bromopyrazole Formation: The bromopyrazole moiety is prepared by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the bromopyrazole moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming corresponding carboxylic acids.

    Reduction: Reduction of the bromopyrazole moiety can lead to the formation of pyrazole derivatives.

    Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Pyrazole derivatives.

    Substitution: Various substituted pyrazole compounds.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the bromopyrazole moiety can interact with hydrophobic pockets or participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    N-(3-acetylphenyl)-3-(1H-pyrazol-1-yl)-2-methylpropanamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    N-(3-acetylphenyl)-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

Uniqueness: N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropan

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(4-bromopyrazol-1-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O2/c1-10(8-19-9-13(16)7-17-19)15(21)18-14-5-3-4-12(6-14)11(2)20/h3-7,9-10H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJAMMCXNUKBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide
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N-(3-acetylphenyl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

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